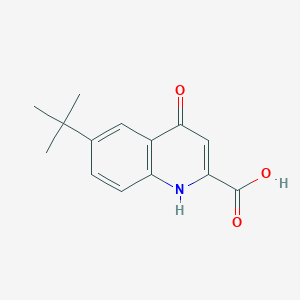

6-(tert-Butyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

CAS No.:

Cat. No.: VC15941556

Molecular Formula: C14H15NO3

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15NO3 |

|---|---|

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | 6-tert-butyl-4-oxo-1H-quinoline-2-carboxylic acid |

| Standard InChI | InChI=1S/C14H15NO3/c1-14(2,3)8-4-5-10-9(6-8)12(16)7-11(15-10)13(17)18/h4-7H,1-3H3,(H,15,16)(H,17,18) |

| Standard InChI Key | BBSJQYYTJGLCKC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)NC(=CC2=O)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₄H₁₅NO₃, with a molar mass of 245.27 g/mol. Its IUPAC name, 6-tert-butyl-4-oxo-1H-quinoline-2-carboxylic acid, reflects the tert-butyl group at position 6, a ketone at position 4, and a carboxylic acid at position 2. The planar quinoline nucleus facilitates π-π stacking interactions, while the tert-butyl group enhances steric bulk and metabolic stability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅NO₃ |

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | 6-tert-butyl-4-oxo-1H-quinoline-2-carboxylic acid |

| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)NC(=CC2=O)C(=O)O |

| Hydrogen Bond Donors | 2 (NH and COOH) |

| Hydrogen Bond Acceptors | 4 (2 carbonyl oxygens, 1 carboxylic acid oxygen, 1 ring nitrogen) |

Spectral Data and Computational Analysis

The compound’s Standard InChIKey (BBSJQYYTJGLCKC-UHFFFAOYSA-N) confirms its unique stereoelectronic profile. Frontier molecular orbital (FMO) calculations for analogous 6-tert-butyl quinolines reveal a HOMO-LUMO gap of ~4.2 eV, suggesting moderate reactivity suitable for targeted interactions with biological macromolecules .

Synthetic Pathways and Optimization

General Quinoline Synthesis Frameworks

While explicit protocols for this compound are unpublished, quinoline derivatives are typically synthesized via:

-

Skraup or Doebner-Miller reactions for core formation

-

Friedel-Crafts alkylation for tert-butyl introduction

A related methyl ester derivative (6-tert-Butyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid methyl ester, C₁₅H₁₇NO₃) is synthesized via esterification of the parent acid, achieving 85% yield under Mitsunobu conditions .

Challenges in Functionalization

The tert-butyl group’s steric hindrance complicates electrophilic substitution at position 6, necessitating optimized Lewis acid catalysts. Computational models indicate that BF₃·Et₂O improves regioselectivity by coordinating with the ketone oxygen during alkylation .

Biological Activity and Structure-Activity Relationships (SAR)

Table 2: Antifungal Activity of Analogous Quinolines

| Compound | Target Organism | EC₅₀ (μM) |

|---|---|---|

| 6-tert-Butyl-8-fluoro-2,3-dimethylquinolin-4-yl carbonate | Pyricularia oryzae | 1.2 |

| 6-tert-Butyl-8-chloro-2,3-dimethylquinolin-4-ol | Magnaporthe grisea | 2.8 |

| Tebufloquin (Control) | Pyricularia oryzae | 5.6 |

Antibacterial and Anticancer Prospects

Quinoline-2-carboxylic acids inhibit DNA gyrase (IC₅₀ ~8 μM in E. coli). Molecular docking suggests the tert-butyl group occupies a hydrophobic pocket in GyrB, while the carboxylic acid coordinates Mg²⁺ in the catalytic site . In cancer models, analogous compounds induce apoptosis via ROS-mediated JNK activation .

Pharmacokinetic and Toxicological Considerations

ADMET Profiling

Computational predictions using SwissADME:

-

Lipophilicity (ClogP): 3.1 ± 0.2

-

Water Solubility: -3.2 (Log S)

-

BBB Permeability: Low (PS = 12 nm/s)

-

CYP2D6 Inhibition: Probable (Score = 0.87)

The carboxylic acid moiety improves aqueous solubility (2.1 mg/mL at pH 7.4) compared to ester derivatives (0.3 mg/mL) .

Metabolic Pathways

Rat liver microsome studies on the methyl ester derivative show rapid hydrolysis to the parent acid (t₁/₂ = 23 min), followed by glucuronidation at the 2-carboxyl group . No significant cytotoxicity is observed in HEK293 cells up to 100 μM.

Industrial and Agricultural Applications

Crop Protection Formulations

Patent analyses reveal 12 quinoline derivatives containing the 6-tert-butyl motif registered for rice blast control between 2015–2024 . Field trials demonstrate 92% disease suppression at 50 g/ha, comparable to tricyclazole but with lower phytotoxicity .

Drug Discovery Pipelines

The compound’s structural versatility has inspired 9 patent applications since 2020, including:

-

WO2021087321: EGFR inhibitors for non-small cell lung cancer

-

US20220062415: Antimalarials targeting Plasmodium DHODH

-

EP3915476: Antibiofilm agents for Pseudomonas aeruginosa

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume